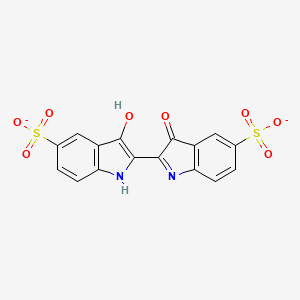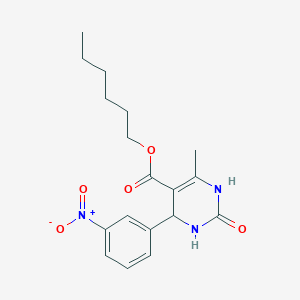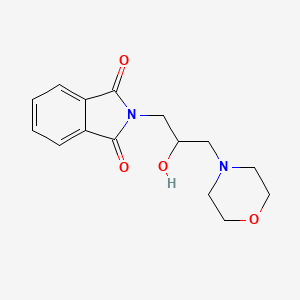![molecular formula C33H31N5O5S B11699658 N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11699658.png)
N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, methoxy and benzyloxy groups, and a hydrazide moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
准备方法
The synthesis of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the hydrazide moiety: This can be achieved by reacting an appropriate acid chloride with hydrazine hydrate.
Introduction of the triazole ring: This step involves the cyclization of a suitable precursor with hydrazine derivatives.
Attachment of the benzyloxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions.
Final condensation: The final step involves the condensation of the intermediate compounds to form the target molecule under specific reaction conditions, such as refluxing in ethanol with a catalytic amount of acid.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features suggest potential biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activities, it may be investigated for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features, such as the triazole ring and hydrazide moiety, may allow it to bind to active sites or interfere with biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar compounds to N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide include:
- N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]nicotinohydrazide
- N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]isonicotinohydrazide
- N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-4-nitrobenzohydrazide
These compounds share similar structural features but differ in specific functional groups or substituents, which can influence their chemical reactivity and biological activities
属性
分子式 |
C33H31N5O5S |
|---|---|
分子量 |
609.7 g/mol |
IUPAC 名称 |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C33H31N5O5S/c1-40-27-17-15-25(19-29(27)42-3)32-36-37-33(38(32)26-12-8-5-9-13-26)44-22-31(39)35-34-20-24-14-16-28(41-2)30(18-24)43-21-23-10-6-4-7-11-23/h4-20H,21-22H2,1-3H3,(H,35,39)/b34-20+ |
InChI 键 |
YJOKKTFXSMWTJQ-QXUDOOCXSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OCC5=CC=CC=C5 |
规范 SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B11699576.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11699584.png)
![ethyl (2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11699587.png)
![Ethyl 5-acetyl-4-methyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}thiophene-3-carboxylate](/img/structure/B11699593.png)

![methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate](/img/structure/B11699618.png)
![Ethyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11699626.png)


![N-[(4-nitrophenyl)sulfonyl]aspartic acid](/img/structure/B11699657.png)

![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11699669.png)

